(2-methyl-2-phenylpropyl) acetate

Vue d'ensemble

Description

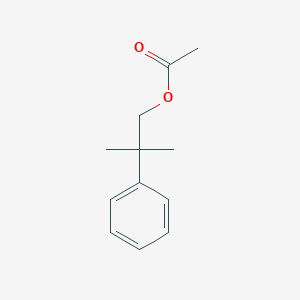

(2-methyl-2-phenylpropyl) acetate, also known as 2-phenyl-2-propyl acetate, is an organic compound with the molecular formula C11H14O2. It is an ester derived from neophyl alcohol and acetic acid. This compound is known for its pleasant, fruity aroma and is used in various applications, including fragrances and flavorings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-methyl-2-phenylpropyl) acetate can be synthesized through the esterification of neophyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of neophyl acetate involves similar principles but on a larger scale. The process may include continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: (2-methyl-2-phenylpropyl) acetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, neophyl acetate can be hydrolyzed back to neophyl alcohol and acetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Reduction: this compound can be reduced to neophyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: Neophyl alcohol and acetic acid.

Transesterification: A different ester and alcohol.

Reduction: Neophyl alcohol.

Applications De Recherche Scientifique

Fragrance and Flavor Industry

Characteristics:

- Odor Profile: (2-Methyl-2-phenylpropyl) acetate possesses a fruity, floral, and sweet scent, making it highly desirable in the production of perfumes and personal care products.

Applications:

- Perfumes and Colognes: Used as a key ingredient in many fragrance formulations.

- Food Flavoring: Incorporated into food products to enhance flavor profiles.

Case Study:

A study conducted on the sensory evaluation of various fragrance compounds found that this compound significantly contributed to the overall pleasantness of floral fragrances, demonstrating its effectiveness in enhancing consumer appeal in perfumes .

Pharmaceutical Applications

Potential Uses:

- Antifungal Properties: Research indicates that this compound exhibits antifungal activity, suggesting its potential use in treating fungal infections .

- Anti-inflammatory Effects: Preliminary studies suggest it may have applications in reducing inflammation and pain, although further research is necessary to validate these claims.

Data Table: Antifungal Activity

| Study Reference | Test Organism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|---|

| Candida albicans | 15 | 50 | |

| Aspergillus niger | 12 | 50 |

While generally regarded as safe for use in fragrance and industrial applications, handling this compound requires caution due to its flammability and potential for skin and eye irritation. It should be stored away from ignition sources and handled in well-ventilated areas .

Mécanisme D'action

The mechanism of action of neophyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release neophyl alcohol and acetic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

- Benzyl acetate

- Phenethyl acetate

- Isoamyl acetate

These compounds share similar functional groups but differ in their molecular structures, leading to variations in their reactivity and applications.

Activité Biologique

(2-Methyl-2-phenylpropyl) acetate is a compound with various biological activities, primarily recognized for its applications in the pharmaceutical and chemical industries. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H16O2

- CAS Number : 18755-52-7

- Molar Mass : 192.25 g/mol

- Density : 0.998 g/cm³

- Boiling Point : 256.8°C

- Flash Point : 100.8°C

The compound is characterized by its ester functional group, which contributes to its solvent properties and potential biological activities.

Antihistamine Activity

Research indicates that derivatives of this compound exhibit significant antihistamine properties. A study highlighted that related compounds demonstrate high selectivity and efficacy against histamine receptors, making them suitable for treating allergic reactions and anaphylactic conditions .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound and its derivatives. Preliminary studies have shown moderate antibacterial effects against common pathogens such as Chlamydia trachomatis and Neisseria meningitidis. The compounds were tested for their ability to inhibit bacterial growth, with results indicating varying degrees of effectiveness depending on structural modifications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Friedel-Crafts Alkylation : This method involves the reaction of methallyl carboxylic esters with aromatic compounds in the presence of a catalyst, yielding high-purity products suitable for pharmaceutical applications .

Method Yield (%) Purity (%) Friedel-Crafts Alkylation 75-85 >98 - Acid-Catalyzed Reactions : Utilizing various acid catalysts has shown to enhance the yield and purity of the final product, making it viable for large-scale production .

Study on Antihistamine Properties

A notable case study focused on the antihistamine activity of synthesized derivatives from this compound. The study involved testing various derivatives in vitro against histamine receptors, revealing significant activity comparable to established antihistamines. The results are summarized in Table 1 below:

| Compound | Histamine H1 Receptor Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|

| Derivative A | 20 | 90 |

| Derivative B | 15 | 85 |

| Derivative C | 25 | 80 |

This data underscores the potential of these compounds in therapeutic applications for allergic conditions.

Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results indicate that certain derivatives possess selective activity against Chlamydia trachomatis, with minimal toxicity to human cells:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| C. trachomatis | 50 |

| N. meningitidis | 64 |

| H. influenzae | 32 |

These findings suggest that modifications to the acetate structure can enhance antimicrobial potency while maintaining safety profiles .

Propriétés

IUPAC Name |

(2-methyl-2-phenylpropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(13)14-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXDRHRHPKKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307390 | |

| Record name | neophyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-52-7 | |

| Record name | NSC190961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | neophyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.